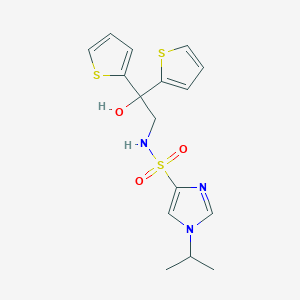

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

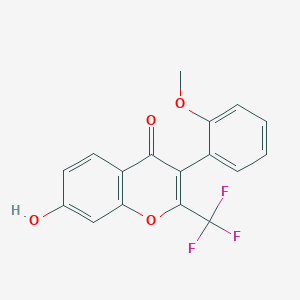

Übersicht

Beschreibung

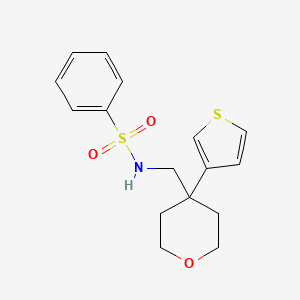

“N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide” is a complex organic compound containing functional groups such as imidazole and sulfonamide. It also contains a di(thiophen-2-yl)ethyl group, which suggests that it might have interesting electronic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The imidazole and sulfonamide groups could potentially participate in a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- The development of novel heterocyclic compounds involving sulfonamide groups, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, through one-pot synthesis methods. These compounds have implications in medicinal chemistry due to their potential biological activities (Rozentsveig et al., 2013; Rozentsveig et al., 2014).

Biocatalysis in Drug Metabolism

- The application of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds for structural characterization and to monitor drug metabolites during clinical investigations (Zmijewski et al., 2006).

Antibacterial and Anticancer Potential

- Exploration of sulfonamide derivatives for their antibacterial and anticancer properties. New heterocyclic compounds containing sulfonamido moieties have shown high antibacterial activities, suggesting their potential as novel therapeutic agents (Azab et al., 2013; Küçükgüzel et al., 2013).

Synthesis and Drug Design

- Synthesis of novel sulfonamide derivatives for potential use as anti-inflammatory, analgesic, and anticancer agents. This includes the development of methods for creating compounds with specific biological activities, highlighting the versatility of sulfonamide compounds in drug design (El-Gaby et al., 2017; Hassan et al., 2021).

Chemical Transformations and Coordination Chemistry

- Investigation into the chemical transformations and coordination chemistry of sulfonamide compounds. This research underlines the compound's utility in developing new chemical reactions and potential applications in creating materials and catalysts (Bermejo et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S3/c1-12(2)19-9-15(17-11-19)25(21,22)18-10-16(20,13-5-3-7-23-13)14-6-4-8-24-14/h3-9,11-12,18,20H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLKOXSWZWSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2636696.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)

![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)

![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)